

thermodynamic properties of 2-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanol

Cat. No.: B7772106

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Properties of **2-Cyclohexylcyclohexanol**

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties of **2-Cyclohexylcyclohexanol** (CAS: 6531-86-8), a bicyclic alcohol with applications in chemical synthesis and materials science. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document establishes a robust framework for its study. We present high-quality estimated thermodynamic parameters derived from established computational methods, providing a valuable baseline for modeling and process design. The core of this guide is a detailed exposition of the authoritative experimental methodologies required for the definitive determination of these properties, including Differential Scanning Calorimetry (DSC), bomb calorimetry, and vapor pressure analysis. By contextualizing the estimated data with experimental values from structurally analogous compounds and providing field-proven protocols, this guide serves as an essential resource for researchers and engineers engaged in the thermal analysis of complex organic molecules.

Introduction and Molecular Overview

2-Cyclohexylcyclohexanol (C₁₂H₂₂O) is a saturated secondary alcohol characterized by two fused cyclohexane rings.^{[1][2]} Its structure imparts a high boiling point and specific solubility characteristics, making it a subject of interest as a solvent, a synthetic intermediate, and a potential building block for polymers and other advanced materials. An understanding of its thermodynamic properties—such as heat capacity, enthalpy of formation, and phase change

energetics—is fundamental for any practical application. These parameters govern reaction equilibria, energy requirements for processing, thermal stability, and ultimately, the safety and efficiency of chemical processes.

This guide addresses the critical need for thermodynamic data on **2-Cyclohexylcyclohexanol**. While experimental values are not yet widely reported in the literature, we can construct a detailed and scientifically rigorous profile through the synergy of computational estimation and a thorough review of the established experimental techniques used for analogous compounds.

Physicochemical Properties and Estimated Thermodynamic Data

The foundational physicochemical properties of **2-Cyclohexylcyclohexanol** are summarized below. The thermodynamic data presented in Table 1 have been calculated using well-regarded group contribution methods, such as the Joback and Crippen methods.^[3] It is imperative to recognize these as high-quality estimations that await experimental validation. They serve as an excellent starting point for preliminary design and theoretical modeling.

Molecular Identifiers:

- Chemical Formula: $C_{12}H_{22}O$
- Molecular Weight: 182.30 g/mol ^[1]^[3]
- CAS Number: 6531-86-8^[2]
- Synonyms: [1,1'-Bicyclohexyl]-2-ol, [Bicyclohexyl]-2-ol^[3]

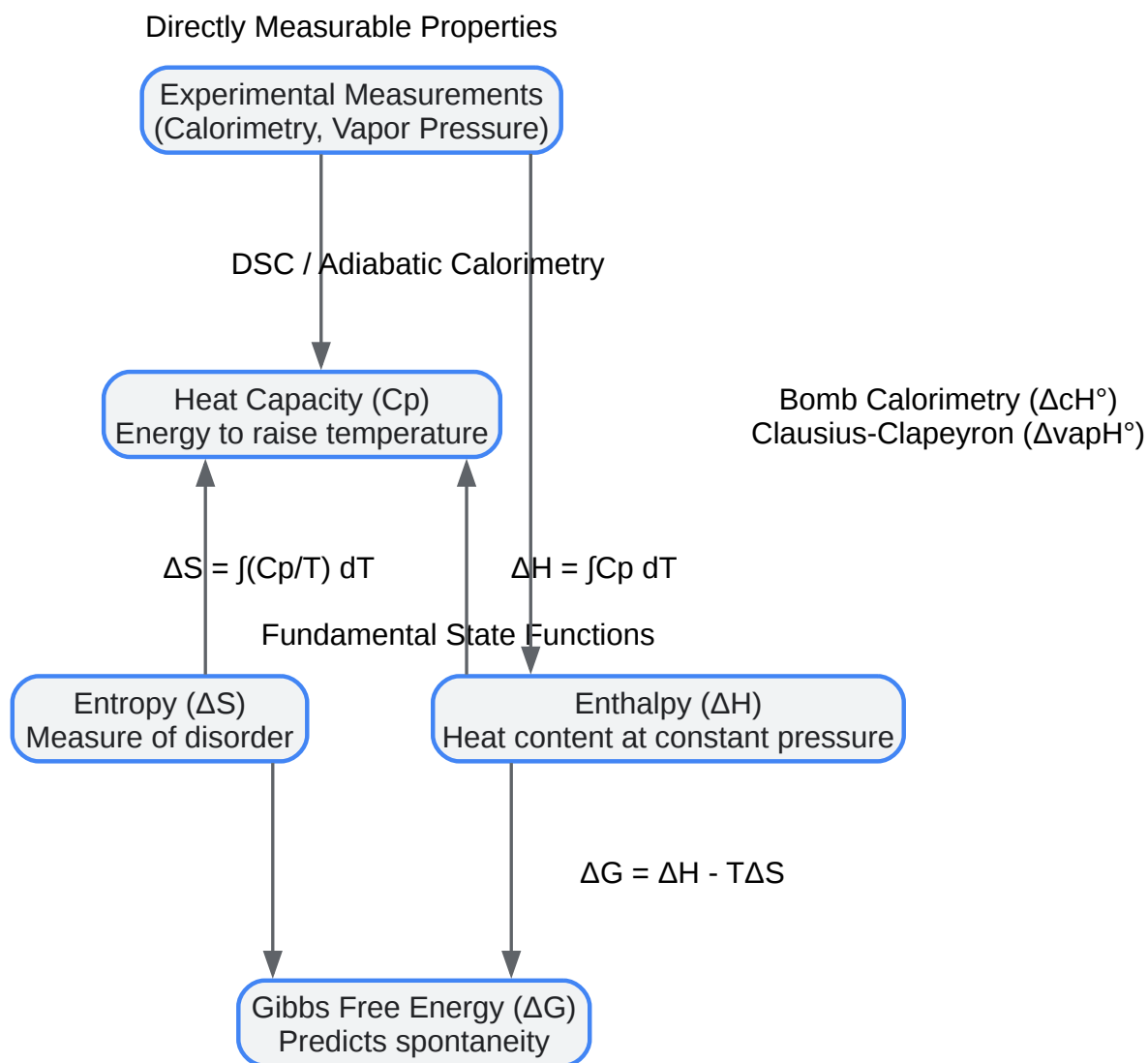
Table 1: Estimated Thermodynamic and Physical Properties of **2-Cyclohexylcyclohexanol**

Property	Value	Unit	Method/Source
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-45.47	kJ/mol	Joback Method[3]
Standard Enthalpy of Formation (gas, $\Delta_f H^\circ(\text{gas})$)	-354.94	kJ/mol	Joback Method[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	59.53	kJ/mol	Joback Method[3]
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	15.67	kJ/mol	Joback Method[3]
Normal Boiling Point (T_{boil})	600.57	K	Joback Method[3]
Critical Temperature (T_c)	814.45	K	Joback Method[3]
Critical Pressure (P_c)	2767.17	kPa	Joback Method[3]

| Octanol/Water Partition Coefficient ($\log P_{\text{oct/wat}}$) | 3.118 | - | Crippen Method[3] |

The Theoretical Framework: Interrelation of Thermodynamic Properties

The thermodynamic properties of a compound are intrinsically linked. The Gibbs free energy (ΔG), which determines the spontaneity of a process, is a function of enthalpy (ΔH) and entropy (ΔS). The enthalpy of formation is a measure of the energy stored in the molecule's chemical bonds, while heat capacity relates to the energy required to raise its temperature. The following diagram illustrates the foundational relationships between these key properties.



[Click to download full resolution via product page](#)

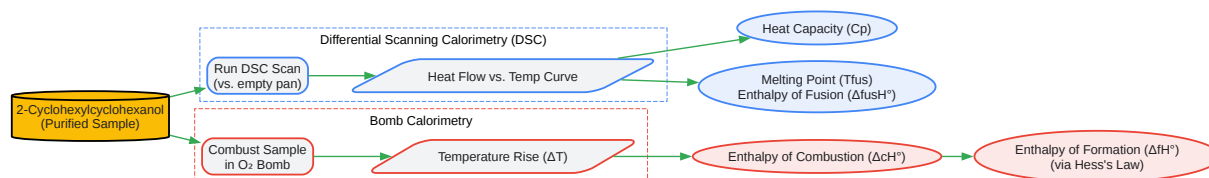
Caption: Interrelation of core thermodynamic properties and their experimental origins.

Authoritative Guide to Experimental Determination

To move from estimated values to definitive data, rigorous experimental work is essential. The following protocols are industry-standard methods for determining the core thermodynamic properties of a solid organic compound like **2-Cyclohexylcyclohexanol**.

Workflow for Thermodynamic Property Determination

The overall process involves distinct experimental techniques, each providing a piece of the thermodynamic puzzle. The enthalpy of formation, for instance, is not measured directly but is calculated from the experimentally determined enthalpy of combustion.



[Click to download full resolution via product page](#)

Caption: Experimental workflow from purified sample to key thermodynamic properties.

Protocol: Heat Capacity and Enthalpy of Fusion by DSC

Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and the energetics of phase transitions. Its precision and small sample requirement make it ideal.

- **Causality:** We use DSC because it directly measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a direct route to heat capacity ($C_p = dH/dT$). Integrals of the heat flow during phase transitions yield their enthalpies.

- **Self-Validating System:** The protocol's integrity is ensured by a mandatory calibration step using a certified reference material (CRM) like indium. The measured melting point and enthalpy of fusion for the CRM must fall within the specified uncertainty limits before sample analysis proceeds.

Step-by-Step Methodology:

- **Instrument Calibration:**
 - Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The onset of melting for indium should be 156.6°C.
 - Perform a baseline run with two empty, hermetically sealed aluminum pans to ensure a flat baseline.
- **Sample Preparation:**
 - Accurately weigh 5-10 mg of **2-Cyclohexylcyclohexanol** into an aluminum DSC pan.
 - Hermetically seal the pan to prevent any mass loss via sublimation or vaporization during the run.
 - Prepare an identical empty, sealed pan to serve as the reference.
- **Heat Capacity Measurement (Modulated DSC):**
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the system at a temperature well below the melting point (e.g., 0°C).
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) with a superimposed temperature modulation (e.g., $\pm 0.5^{\circ}\text{C}$ every 60 seconds) to a temperature below the onset of melting. The modulated signal allows for the deconvolution of reversing heat flow (heat capacity) from non-reversing kinetic events.
- **Phase Transition Measurement:**

- Continue the temperature ramp at a constant rate (e.g., 10°C/min) through the melting transition until the sample is fully liquid (e.g., to 100°C).
- Data Analysis:
 - Heat Capacity (C_p): Calculate C_p from the reversing heat flow signal in the solid and liquid regions using the instrument's analysis software.
 - Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$): Integrate the area of the melting peak in the total heat flow curve. The software will calculate the enthalpy in J/g, which is then converted to kJ/mol using the molecular weight.

Protocol: Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a cornerstone thermodynamic property. For organic compounds, it is derived from the experimentally measured standard enthalpy of combustion ($\Delta_c H^\circ$) using Hess's Law.

- Causality: We burn the compound in a sealed container (a "bomb") under excess oxygen to ensure complete combustion to $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$. The heat released by this highly exothermic reaction is absorbed by a surrounding water bath, and the measured temperature rise allows for the calculation of the heat of combustion.
- Self-Validating System: The calorimeter is calibrated by combusting a substance with a precisely known enthalpy of combustion, typically benzoic acid. This determines the "heat capacity" of the entire calorimeter system (C_{cal}), which is essential for converting the measured ΔT into an energy value.

Step-by-Step Methodology:

- Calorimeter Calibration:
 - Combust a pellet of certified benzoic acid (approx. 1 g) and measure the temperature rise (ΔT).
 - Calculate the calorimeter heat capacity (C_{cal}) using the known energy of combustion of benzoic acid.

- Sample Preparation:
 - Press a pellet of **2-Cyclohexylcyclohexanol** (approx. 0.8-1.2 g) of known mass.
 - Place the pellet in the crucible inside the bomb. Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample.
- Combustion:
 - Add a small, known amount of distilled water (approx. 1 mL) to the bomb to ensure saturation, so all water formed is in the liquid state.
 - Seal the bomb and pressurize it with high-purity oxygen to ~30 atm.
 - Submerge the bomb in the calorimeter's water jacket of known water mass.
 - Allow the system to reach thermal equilibrium, then ignite the sample by passing a current through the fuse wire.
 - Record the temperature of the water bath at regular intervals until a maximum temperature is reached and it begins to cool.
- Data Analysis:
 - Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.
 - Calculate the total heat released (q_{total}) = $C_{\text{cal}} * \Delta T$.
 - Correct for the heat released by the combustion of the fuse wire.
 - Calculate the constant volume energy of combustion (ΔcU) = $q_{\text{corrected}} / \text{moles of sample}$.
 - Convert ΔcU to the standard enthalpy of combustion (ΔcH°) using the relationship $\Delta H = \Delta U + \Delta n_{\text{gas}} * RT$.
- Calculation of $\Delta_f H^\circ$:

- Use Hess's Law with the balanced combustion reaction: $\text{C}_{12}\text{H}_{22}\text{O}(\text{s}) + 17.5 \text{O}_2(\text{g}) \rightarrow 12 \text{CO}_2(\text{g}) + 11 \text{H}_2\text{O}(\text{l})$
- $\Delta_c H^\circ = [12 * \Delta_f H^\circ(\text{CO}_2, \text{g}) + 11 * \Delta_f H^\circ(\text{H}_2\text{O}, \text{l})] - [\Delta_f H^\circ(\text{C}_{12}\text{H}_{22}\text{O}, \text{s}) + 17.5 * \Delta_f H^\circ(\text{O}_2, \text{g})]$
- Solve for $\Delta_f H^\circ(\text{C}_{12}\text{H}_{22}\text{O}, \text{s})$ using the known standard enthalpies of formation for CO_2 and H_2O .

Comparative Analysis with Structurally Related Compounds

To place the estimated values for **2-Cyclohexylcyclohexanol** in context, it is instructive to compare them with experimental data for simpler, related molecules. Cyclohexanol is the parent alcohol, and 2-Cyclohexylcyclohexanone is the corresponding ketone.

Table 2: Comparison of Thermodynamic Properties (Experimental vs. Estimated)

Property	2-Cyclohexylcyclohexanol (Estimated) [3]	Cyclohexanol (Experimental)[4]	2-Cyclohexylcyclohexanone (Experimental)[5]
Molecular Formula	$\text{C}_{12}\text{H}_{22}\text{O}$	$\text{C}_6\text{H}_{12}\text{O}$	$\text{C}_{12}\text{H}_{20}\text{O}$
Boiling Point (K)	600.57	434.99	537.15
$\Delta_{\text{vap}} H^\circ$ (kJ/mol)	59.53	52.3 (at boiling point)	59.10

| Liquid Heat Capacity (C_p , kJ/kmol·K) | N/A | ~180 (at 298K) | 344.90 |

Analysis of Trends:

- Boiling Point and $\Delta_{\text{vap}} H^\circ$: The addition of a second cyclohexyl ring significantly increases the molecular weight and van der Waals forces compared to cyclohexanol, resulting in a much higher boiling point and enthalpy of vaporization, as predicted.[3][4] The estimated $\Delta_{\text{vap}} H^\circ$ for the alcohol is very similar to the experimental value for the corresponding ketone, which is expected as they have the same carbon skeleton and molecular weight.[3][5]

- **Heat Capacity:** The molar heat capacity of 2-Cyclohexylcyclohexanone (344.9 kJ/kmol·K) is nearly double that of cyclohexanol (~180 kJ/kmol·K), reflecting the much larger molecule's ability to store thermal energy in its vibrational modes.[4][5] It is highly probable that the experimental heat capacity for **2-Cyclohexylcyclohexanol** will be of a similar magnitude to its ketone analog.

Conclusion

This technical guide has established a comprehensive thermodynamic profile for **2-Cyclohexylcyclohexanol**. While awaiting definitive experimental validation, the provided estimated values for key properties such as enthalpy of formation (-354.94 kJ/mol for gas) and enthalpy of vaporization (59.53 kJ/mol) offer a robust starting point for scientific and engineering applications.[3] More importantly, this document provides authoritative, step-by-step experimental protocols for DSC and bomb calorimetry, empowering researchers to perform this validation. The comparative analysis with related compounds confirms that the estimated data aligns with established physicochemical trends. This guide serves as both a data resource and a practical handbook for the rigorous thermal characterization of **2-Cyclohexylcyclohexanol** and similar bicyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyclohexylcyclohexanol | C₁₂H₂₂O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyclohexylcyclohexanol [webbook.nist.gov]
- 3. 2-Cyclohexylcyclohexanol (CAS 6531-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Cyclohexanol (CAS 108-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chem-casts.com [chem-casts.com]

- To cite this document: BenchChem. [thermodynamic properties of 2-Cyclohexylcyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7772106#thermodynamic-properties-of-2-cyclohexylcyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com